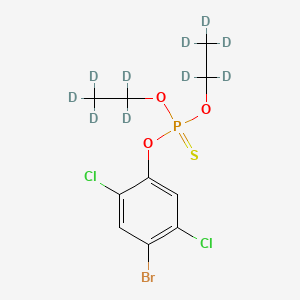

Bromophos-ethyl-d10

描述

Significance of Stable Isotope-Labeled Analogs in Contemporary Chemical and Biological Sciences

Stable isotope-labeled (SIL) compounds are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comsymeres.com This substitution results in a compound that is chemically almost identical to its unlabeled counterpart but has a greater mass. lgcstandards.com This property makes SIL analogs invaluable tools across various scientific disciplines.

The primary advantage of using SIL compounds lies in their ability to serve as ideal internal standards for chromatographic methods coupled with mass spectrometric detection (LC-MS or GC-MS). acanthusresearch.com In quantitative analysis, matrix effects—the suppression or enhancement of the analyte signal by co-eluting components from the sample matrix—can be a significant source of imprecision. waters.com Because a SIL internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects and extraction efficiencies. waters.com This co-elution and similar behavior allow for accurate and reproducible quantification, significantly improving the reliability of analytical methods. acanthusresearch.comacs.org

Beyond quantitative analysis, stable isotopes are instrumental in a wide range of applications:

Metabolism Studies: Deuterium labeling helps in tracing metabolic pathways, bioavailability, and drug interactions. symeres.com

Mechanistic and Kinetic Studies: The kinetic isotope effect introduced by deuterium can be exploited to understand reaction mechanisms. symeres.com

Environmental and Agrochemical Research: Isotopes like ¹³C and ¹⁵N are used to track the fate of agrochemicals in the environment, providing insights into their persistence and impact. symeres.com

Proteomics and Metabolomics: SIL compounds improve specificity in mass spectrometry-based analyses. symeres.com

Nuclear Magnetic Resonance (NMR) Studies: Stable isotopes enable detailed structural characterization of biomolecules. symeres.com

Foundational Role of Bromophos-ethyl-d10 as a Deuterated Internal Standard

This compound serves as a deuterated internal standard specifically for the analysis of its non-labeled counterpart, Bromophos-ethyl (B52125), and other related organophosphate pesticides. Organophosphate pesticides are a class of chemicals widely analyzed in environmental and food matrices. semanticscholar.orgresearchgate.net

The use of this compound is particularly relevant in multi-residue pesticide analysis, often performed using techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by GC-MS/MS or LC-MS/MS. lcms.cznih.gov In these complex analyses, where numerous pesticides are screened simultaneously in challenging matrices like fruits, vegetables, or soil, the presence of a reliable internal standard is critical for accurate quantification. waters.comlcms.cznih.gov

The selection of a suitable SIL internal standard involves several key considerations:

Isotopic Purity: The internal standard should have a very low level of the unlabeled analyte to avoid artificially inflating the measured concentration. waters.com

Stability of the Label: The deuterium atoms must be placed in positions where they are not easily exchanged with protons from the solvent or matrix. acanthusresearch.com

Mass Difference: A suitable mass difference between the analyte and the internal standard is necessary for clear differentiation by the mass spectrometer. acanthusresearch.com

Chromatographic Co-elution: Ideally, the labeled and unlabeled compounds should co-elute to ensure they are subjected to the same matrix effects at the same time. waters.com

Overview of Research Trajectories for this compound Investigations

Research involving this compound primarily falls under the umbrella of analytical method development and validation for pesticide residue analysis in various matrices.

Environmental Monitoring: Studies focus on detecting and quantifying pesticide residues, including Bromophos-ethyl, in environmental samples such as water and soil. For instance, a technical report by the Joint Research Centre of the European Commission lists Bromophos-ethyl as a compound analyzed in manure, water, and soil, highlighting the need for accurate analytical methods in environmental risk assessment. europa.eu

Food Safety Analysis: A significant area of research is the analysis of pesticide residues in food products. Methods like QuEChERS extraction followed by GC-MS/MS are developed and validated for the determination of multiple pesticide residues, including Bromophos-ethyl, in commodities like fruits, vegetables, and traditional herbs. nih.gov These methods are crucial for ensuring compliance with maximum residue levels (MRLs) set by regulatory bodies. eurl-pesticides.eu The use of deuterated internal standards like this compound is integral to the accuracy of these high-throughput screening methods. gcms.czlcms.cz

Proficiency Testing: Bromophos-ethyl is often included in the target lists for proficiency tests organized for laboratories involved in the official control of pesticide residues. eurl-pesticides.eu These tests assess the analytical performance of participating labs, and the use of high-quality reference materials and internal standards is fundamental to achieving accurate results.

Table 1: Compound Information

| Compound Name | Type |

|---|---|

| Bromophos-ethyl | Organophosphate Insecticide |

| This compound | Deuterated Internal Standard |

| Chlorpyrifos-d10 | Deuterated Internal Standard |

| Parathion-d10 | Deuterated Internal Standard |

Table 2: Analytical Techniques and Applications

| Analytical Technique | Application | Key Findings/Purpose | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Multi-residue pesticide analysis in food (e.g., chenpi) | Development of modified QuEChERS method for determination of 80 pesticide residues. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Trace analysis of organic compounds | Use of SIL analogs reduces matrix effects and improves accuracy. | acanthusresearch.comwaters.com |

| QuEChERS Method | Sample preparation for pesticide residue analysis | Enables extraction of a wide range of pesticides from complex matrices. | lcms.cznih.gov |

Structure

3D Structure

属性

分子式 |

C10H12BrCl2O3PS |

|---|---|

分子量 |

404.1 g/mol |

IUPAC 名称 |

(4-bromo-2,5-dichlorophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H12BrCl2O3PS/c1-3-14-17(18,15-4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |

InChI 键 |

KWGUFOITWDSNQY-MWUKXHIBSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1Cl)Br)Cl)OC([2H])([2H])C([2H])([2H])[2H] |

规范 SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl |

产品来源 |

United States |

Synthesis and Isotopic Enrichment of Bromophos Ethyl D10

Chemical Pathways for Deuterium (B1214612) Incorporation in Bromophos-ethyl-d10

The primary pathway for introducing deuterium into the Bromophos-ethyl (B52125) structure involves the synthesis of a fully deuterated phosphorylating agent, specifically O,O-di(ethyl-d5) chlorothiophosphate (also referred to as Diethyl chlorothiophosphate-d10). This approach ensures that all ten positions on the two ethyl groups are substituted with deuterium.

The synthesis of this key deuterated intermediate begins with a highly enriched deuterium source, ethanol-d6 (B42895) (CD3CD2OD). In this precursor, all hydrogen positions, including the hydroxyl proton, are replaced by deuterium. The ethanol-d6 is reacted with phosphorus pentasulfide (P2S5). During this reaction, two molecules of ethanol-d6 react to form O,O-di(ethyl-d5) dithiophosphoric acid. The deuterium atom from the hydroxyl group is lost in this step, resulting in ethyl groups with five deuterium atoms each (CD3CD2-).

The resulting deuterated dithiophosphoric acid is then subjected to chlorination. This step converts the dithiophosphoric acid into the reactive acid chloride, O,O-di(ethyl-d5) chlorothiophosphate. This synthetic strategy is noted for its applicability in producing a wide range of deuterated dialkyl thiophosphate insecticides.

Precursor Compounds and Synthetic Methodologies

The final assembly of this compound is achieved through the reaction of two primary precursor compounds.

Table 1: Precursor Compounds for the Synthesis of this compound

| Precursor Compound | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2,5-Dichloro-4-bromophenol | C₆H₃BrCl₂O | Aromatic backbone of the final molecule. |

The synthetic methodology is a nucleophilic substitution reaction. The 2,5-dichloro-4-bromophenol is typically deprotonated with a base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the phosphorus atom of O,O-di(ethyl-d5) chlorothiophosphate. The chlorine atom is displaced, forming the O-P bond and yielding the final product, O-(4-Bromo-2,5-dichlorophenyl) O,O-di(ethyl-d5) phosphorothioate, which is this compound.

The synthesis of the key deuterated precursor, O,O-di(ethyl-d5) chlorothiophosphate, is itself a critical multi-step process:

Phosphorodithioic Acid Formation : Reaction of ethanol-d6 with phosphorus pentasulfide.

Chlorination : Conversion of the resulting deuterated acid to the final acid chloride, often using a chlorinating agent.

This established methodology allows for the reliable production of the necessary deuterated intermediate for the synthesis.

Isotopic Purity Assessment and Spectroscopic Characterization of this compound

The utility of this compound as an internal standard is critically dependent on its isotopic and chemical purity. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is used for comprehensive characterization.

Isotopic Purity Assessment: High-resolution mass spectrometry (HRMS) is the primary technique for determining isotopic purity. By analyzing the mass spectrum, the relative abundance of different isotopologues (molecules containing different numbers of deuterium atoms, from d0 to d10) can be measured. The isotopic purity is calculated as the percentage of the desired d10 species relative to all other isotopologues. For use as an internal standard, an isotopic purity of greater than 98% is typically required.

Spectroscopic Characterization:

Mass Spectrometry (MS): The introduction of ten deuterium atoms results in a significant mass shift compared to the unlabeled compound. This is the fundamental property enabling its use as an internal standard. The electron ionization mass spectrum of non-deuterated Bromophos-ethyl shows characteristic fragment ions that can be compared to the deuterated analogue.

Table 2: Comparison of Molecular and Fragment Ion Masses for Bromophos-ethyl and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ion (Expected) | Fragment Ion Mass (m/z) |

|---|---|---|---|---|

| Bromophos-ethyl | C₁₀H₁₂BrCl₂O₃PS | 394.05 | [M-C₂H₄-Br]⁺ | 285 |

Data for non-deuterated fragments are based on published spectra; data for the deuterated compound are predicted based on structure.

¹H NMR: The proton NMR spectrum of this compound would exhibit a dramatic reduction or complete absence of signals in the regions associated with the ethyl protons (typically around 1.3 ppm for the CH₃ group and 4.2 ppm for the OCH₂ group), confirming successful deuteration.

²H NMR (Deuterium NMR): This technique would show signals corresponding to the deuterium atoms on the ethyl groups, providing direct evidence of their incorporation.

¹³C NMR: The carbon signals for the ethyl groups would show altered splitting patterns due to coupling with deuterium (C-D coupling) instead of hydrogen, further confirming the isotopic labeling.

Process Optimization for Deuterated Standard Production

The production of deuterated standards requires rigorous optimization to maximize yield, chemical purity, and, most importantly, isotopic enrichment. The goal is to produce a standard with the highest possible percentage of the d10 isotopologue and minimal amounts of lesser-deuterated species.

Key optimization parameters include:

High-Purity Precursors: The synthesis must start with precursors of the highest available isotopic enrichment, such as ethanol-d6 with an atom % D of 99% or greater. This directly impacts the maximum achievable isotopic purity of the final product.

Reaction Conditions: Control of reaction parameters such as temperature, reaction time, and stoichiometry is critical. For instance, in the synthesis of the chlorothiophosphate intermediate, the use of catalysts like pyridine (B92270) and precise control over the addition of reagents can improve

Advanced Analytical Methodologies Employing Bromophos Ethyl D10

Chromatographic-Mass Spectrometric Techniques for Quantitative Analysis

The combination of chromatography for separation and mass spectrometry for detection provides the high degree of selectivity and sensitivity necessary for trace-level pesticide analysis. The integration of Bromophos-ethyl-d10 into these workflows is fundamental for reliable quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of thermally stable and volatile compounds like organophosphate pesticides. reading.ac.ukhpst.cz The high selectivity of GC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection and quantification of target analytes even in complex sample matrices. shimadzu.com In this context, this compound is an invaluable tool. When added to a sample prior to extraction, it co-elutes with the native Bromophos-ethyl (B52125), experiencing similar effects from the matrix and the analytical system. reddit.com By measuring the ratio of the signal from the analyte to the signal from the deuterated internal standard, accurate quantification can be achieved, correcting for potential analyte loss during sample preparation or injection variability. nih.gov

Laboratories have developed robust GC-MS/MS methods for the routine monitoring of hundreds of pesticides in a single run. gcms.cz The optimization of these methods includes defining specific precursor-to-product ion transitions (MRMs) and collision energies for each compound to ensure maximum sensitivity and specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

|---|---|---|---|---|

| Bromophos-ethyl | 358.7 | 302.8 | 15 | Quantification |

| Bromophos-ethyl | 302.8 | 284.7 | 15 | Confirmation |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

For pesticides that are less volatile, thermally labile, or more polar, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.gov Similar to GC-MS/MS, the use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring accurate quantification. lcms.cz Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, are a significant challenge in LC-MS/MS. mdpi.com Deuterated standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing the ratio-based calculation to provide a more accurate result. texilajournal.com

Multi-residue methods have been developed to detect a wide array of pesticides across various food commodities using LC-MS/MS. fstjournal.com.brwaters.com The inclusion of a suite of isotopically labeled internal standards, which could include this compound, is a common strategy to ensure data quality and reliability across large sample batches. lcms.cz

| Parameter | Description | Relevance of this compound |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) is commonly used for polar to moderately polar pesticides. | Experiences similar ESI conditions (e.g., ion suppression) as the native analyte, enabling correction. |

| Mobile Phase | Typically a gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate. | Chromatographic behavior is nearly identical to Bromophos-ethyl, ensuring co-elution. |

| Detection Mode | Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. | A specific MRM transition is monitored for the internal standard, separate from the native analyte's transitions. |

High-Resolution Mass Spectrometry (HRMS) for Enhanced Selectivity in this compound Studies

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, offers an alternative and powerful approach for pesticide analysis. researchgate.net Unlike tandem mass spectrometry that relies on specific ion transitions, HRMS provides high mass accuracy and resolution, allowing the differentiation of analytes from matrix interferences based on their exact mass. researchgate.net This capability enhances selectivity and can reduce the impact of matrix effects.

When using this compound with HRMS, the instrument can easily distinguish the exact mass of the native analyte from its deuterated counterpart, as well as from thousands of co-extracted matrix components. eurl-pesticides.eu This is particularly advantageous for screening methods where a comprehensive profile of contaminants is sought without prior selection of MRM transitions. The high resolving power ensures that the signals for both the analyte and the internal standard are free from spectral interferences, leading to highly accurate quantitative results. researchgate.net

Strategic Use of this compound as an Internal Standard in Multi-Residue Analytical Methods

The primary role of this compound is to serve as an internal standard in multi-residue methods (MRMs) designed to detect hundreds of pesticides simultaneously. nih.govlcms.cz The ideal internal standard should not be naturally present in the sample, should have physicochemical properties very similar to the analyte of interest, and be easily distinguishable by the mass spectrometer. nih.gov Isotopically labeled standards, such as this compound, fulfill these criteria perfectly.

It is added to the sample at a known concentration at the very beginning of the analytical process, typically before extraction. sigmaaldrich.com This ensures that it accounts for analyte losses at every stage, including extraction, cleanup, and instrumental analysis. In complex regulatory methods, a single deuterated standard may be used to quantify several other pesticides that have similar chemical structures and retention times, although using a dedicated labeled standard for each analyte provides the highest level of accuracy. lcms.cz

Sample Preparation and Matrix Effects in Analysis Utilizing this compound

The goal of sample preparation is to extract the target analytes from the sample matrix and remove interfering components prior to instrumental analysis. The effectiveness of this process directly impacts the quality and reliability of the final results.

QuEChERS-Based Extraction and Clean-up Procedures

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for sample preparation in pesticide residue analysis for a wide variety of food and environmental matrices. phenomenex.comrestek.com Its widespread adoption is due to its simplicity, speed, and minimal solvent usage compared to traditional methods. sigmaaldrich.com

The standard QuEChERS procedure involves two main steps:

Extraction: The homogenized sample is extracted with acetonitrile (B52724), typically in the presence of salts such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). nih.govshimadzu.com this compound is added at this initial stage. The salts help to induce phase separation between the aqueous and organic layers and improve analyte partitioning into the acetonitrile. thermofisher.com

Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents to remove interfering matrix components. phenomenex.com The choice of sorbents is critical and depends on the sample matrix. hpst.cz

| Sorbent | Abbreviation | Function and Target Interferences |

|---|---|---|

| Magnesium Sulfate | MgSO₄ | Removes residual water from the acetonitrile extract. |

| Primary Secondary Amine | PSA | Removes sugars, organic acids, and some pigments. |

| Graphitized Carbon Black | GCB | Effectively removes pigments like chlorophyll (B73375) and carotenoids, but may retain planar pesticides. nih.gov |

| Octadecylsilane (C18) | C18 | Removes non-polar interferences such as fats and waxes. nih.gov |

The use of this compound within the QuEChERS workflow is essential for correcting the variability inherent in this multi-step process. nih.gov Even with an effective cleanup, some matrix components will remain in the final extract, potentially causing signal suppression or enhancement during MS analysis. nih.govresearchgate.net Because the deuterated standard is exposed to the same conditions as the native analyte, it provides a reliable means to correct for these matrix effects, ensuring the generation of accurate and defensible data. lcms.cz

Solid Phase Extraction (SPE) Protocols for this compound Isolation

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of analytes from complex matrices prior to chromatographic analysis. thermofisher.com For this compound, which serves as an internal standard for the organophosphorus pesticide Bromophos-ethyl, SPE protocols are designed to efficiently extract it alongside the target analyte. The selection of the SPE sorbent and procedure depends on the physicochemical properties of the analyte and the nature of the sample matrix. interchim.fr

The general modes for SPE include reversed-phase, normal-phase, and ion-exchange chromatography. sigmaaldrich.com For organophosphorus pesticides like Bromophos-ethyl, reversed-phase SPE is common, utilizing sorbents such as C18 (octadecyl-bonded silica). The protocol typically involves a sequence of steps:

Conditioning: The sorbent is first conditioned, often with an organic solvent like methanol followed by water or an appropriate buffer. thermofisher.com This step activates the stationary phase for effective interaction with the analyte. thermofisher.com

Sample Loading: The pre-treated sample, often an aqueous solution or a liquid extract, is passed through the SPE cartridge at a controlled flow rate to ensure optimal retention of this compound and the parent compound. interchim.fr

Washing: The cartridge is washed with a specific solvent or solvent mixture to remove co-extracted interferences that are weakly bound to the sorbent, while the analytes of interest remain retained. thermofisher.com

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interactions and elute the retained compounds, including this compound, from the cartridge. thermofisher.com This eluate is then collected for further concentration and analysis. interchim.fr

Dispersive Solid-Phase Extraction (d-SPE), a variation of SPE commonly used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, is also employed. In d-SPE, the sorbent is dispersed directly into the sample extract, enhancing the interaction between the sorbent and the target analytes and reducing extraction time. nih.gov

Optimization of Extraction Solvents and Adsorbents for this compound Recovery

The recovery of this compound is critically dependent on the choice of extraction solvents and adsorbents. Optimization of these parameters is essential for developing a robust and reliable analytical method.

Adsorbents: The selection of the adsorbent is based on the polarity of the analyte and the matrix.

Reversed-Phase Sorbents (e.g., C18): These are effective for extracting moderately non-polar compounds like Bromophos-ethyl from aqueous samples.

Normal-Phase Sorbents (e.g., Florisil, Alumina): These are used for samples dissolved in non-polar organic solvents. sigmaaldrich.com For instance, a method for analyzing chlorinated pesticides in poultry fat utilized Alumina-N SPE cartridges. windows.net

Ion-Exchange Sorbents: These are used for ionizable compounds, which is less relevant for neutral organophosphorus pesticides unless they have ionizable functional groups. interchim.frsigmaaldrich.com

Extraction Solvents: The choice of solvent for both the initial extraction from the sample and the final elution from the SPE cartridge is crucial. Solvents like hexane (B92381), ethyl acetate, and methanol are commonly evaluated. researchgate.net For example, in the analysis of various pesticides in royal jelly and propolis, a mixture of hexane and isopropanol (B130326) was used for the initial solvent extraction. uva.es The elution solvent must be strong enough to quantitatively remove the analyte from the sorbent. thermofisher.com Often, a multi-step elution with solvents of increasing polarity is tested to achieve the best recovery.

The following table summarizes typical adsorbents and solvents used in methods for organophosphorus pesticides, which are applicable to this compound.

| Adsorbent Type | Typical Adsorbent | Application/Matrix | Common Elution Solvents |

|---|---|---|---|

| Reversed-Phase | C18 (Octadecyl silica) | Aqueous samples (e.g., river water, urine) | Acetonitrile, Methanol, Ethyl Acetate |

| Normal-Phase | Florisil (Magnesium Silicate) | Non-polar extracts (e.g., hexane extracts of fatty foods) | Mixtures of Hexane and Acetone, Dichloromethane |

| Normal-Phase | Alumina (Aluminum Oxide) | Cleanup of fatty samples | Mixtures of Ethyl Ether and Petroleum Ether |

Strategies for Mitigating Matrix Interference in this compound Quantification

Matrix interference, or the matrix effect, is a significant challenge in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net It refers to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. researchgate.net The primary purpose of using a stable isotope-labeled internal standard (SIL-IS) like this compound is to compensate for these effects. nih.gov

Several strategies are employed to mitigate matrix interference:

Use of Isotope-Labeled Internal Standards: this compound is an ideal internal standard because it co-elutes with the unlabeled Bromophos-ethyl and experiences similar matrix effects. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix interference can be effectively normalized.

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte's ionization. nih.govresearchgate.net Studies have shown that a dilution factor of 15 can be sufficient to eliminate most matrix effects in the analysis of pesticides in vegetable matrices. researchgate.net

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. nih.gov This approach helps to ensure that the calibration standards and the samples experience the same degree of matrix effect, thus improving accuracy. researchgate.net

Effective Clean-up: Advanced clean-up procedures, such as the optimized SPE protocols discussed previously, are crucial for removing a significant portion of interfering compounds before analysis. nih.gov

The following table outlines these mitigation strategies and their principles of operation.

| Strategy | Principle of Operation | Advantage | Limitation |

|---|---|---|---|

| Isotope-Labeled Internal Standard (e.g., this compound) | Compensates for signal suppression/enhancement by experiencing the same effect as the analyte. | Highly effective and considered the gold standard for compensation. | Availability and cost of the labeled standard. |

| Sample Dilution | Reduces the concentration of interfering matrix components. nih.gov | Simple and easy to implement. researchgate.net | May reduce analyte concentration below the limit of quantitation. |

| Matrix-Matched Calibration | Simulates the matrix effect in the calibration standards. nih.gov | Effectively compensates for consistent matrix effects. | Requires a representative blank matrix which may not always be available. nih.gov |

| Enhanced Clean-up (e.g., SPE) | Physically removes interfering compounds from the sample extract. nih.gov | Directly reduces the source of the interference. | Can be time-consuming and may lead to analyte loss if not optimized. |

Method Validation and Quality Assurance for this compound Quantification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.orgeuropa.eu For methods quantifying analytes using this compound as an internal standard, validation must assess several key performance characteristics. esydops.gr

Calibration Curve Construction and Linearity Evaluation

The calibration curve establishes the relationship between the instrument response and the concentration of the analyte. uknml.com When using an internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Construction: A series of calibration standards are prepared at a minimum of five different concentration levels. esydops.gr The internal standard, this compound, is added at a constant concentration to all standards, quality control samples, and unknown samples. uva.es

Linearity Evaluation: The linearity of the calibration curve is typically assessed using linear regression analysis. scispace.com The most common acceptance criterion is the coefficient of determination (r²) or the correlation coefficient (r). For most applications, an r value greater than 0.99 (or r² > 0.98) is considered acceptable evidence of linearity over the tested range. esydops.gr The evaluation should also consider the distribution of residuals to ensure there is no systematic trend, which might indicate heteroscedasticity or a non-linear relationship. scispace.com In cases of heteroscedasticity, a weighted least squares linear regression model may be more appropriate. scispace.com

Determination of Accuracy, Precision, and Limits of Quantitation

Accuracy: Accuracy measures the closeness of agreement between a measured value and the true value. It is typically determined through recovery studies by analyzing quality control (QC) samples spiked with known concentrations of the analyte at multiple levels (low, medium, and high). uva.es For pesticide residue analysis, mean recoveries are generally expected to be within the range of 70-120%. esydops.gr

Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). An RSD of ≤ 20% is often considered acceptable. uva.esesydops.gr

Limits of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. esydops.gr It is often determined as the lowest spike level used in the validation experiments that meets the method performance criteria for trueness and precision. esydops.gr The signal-to-noise ratio at the LOQ should typically be ≥10. esydops.gr

The table below presents example validation data for a multi-residue pesticide analysis method, illustrating typical performance characteristics.

| Parameter | Spiked Concentration Level | Acceptance Criteria | Example Finding |

|---|---|---|---|

| Linearity (r²) | Calibration Range | > 0.99 | 0.998 |

| Accuracy (% Recovery) | Low (e.g., LOQ) | 70 - 120% | 95% |

| Medium | 102% | ||

| High | 98% | ||

| Precision (% RSD) | Low (e.g., LOQ) | ≤ 20% | 11% |

| Medium | 8% | ||

| High | 9% | ||

| Limit of Quantitation (LOQ) | Lowest validated level | S/N ≥ 10; Accuracy & Precision criteria met | 10 µg/kg |

Interlaboratory Proficiency Testing and Harmonization of this compound Analysis

Interlaboratory proficiency testing (PT) is a crucial component of quality assurance that allows laboratories to assess their analytical performance against other laboratories. iupac.orgresearchgate.net Participation in PT schemes provides external verification of a laboratory's competence and the validity of its analytical methods. ifatest.eu

The process generally involves a PT provider distributing homogeneous and stable test materials to multiple participating laboratories. iupac.org The laboratories analyze the material using their routine methods and report their results to the provider. The provider then performs a statistical analysis of the submitted data. ifatest.eu

Performance is often evaluated using a z-score, which is calculated based on the participant's result, the assigned value (often a consensus value from all participants), and a target standard deviation for proficiency assessment. ifatest.eu The interpretation of z-scores is generally as follows:

|z| ≤ 2: Satisfactory performance

2 < |z| < 3: Questionable performance

|z| ≥ 3: Unsatisfactory performance

Harmonization of analytical methods, guided by protocols from international bodies like IUPAC, aims to improve the comparability and reliability of data across different laboratories. iupac.orgresearchgate.net The use of common internal standards like this compound is a key element in this harmonization, as it helps to minimize variability arising from sample preparation and instrumental analysis. scispace.com Regular participation in PT schemes ensures that the application of these harmonized methods consistently produces reliable results. researchgate.net

Application of Deuterated Analogs in Recovery and Trueness Assessment

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern analytical chemistry for ensuring the accuracy and reliability of quantitative methods. These deuterated analogs are particularly crucial for assessing the recovery and trueness of an analytical procedure, especially in the analysis of trace-level contaminants like pesticides in complex matrices. By mimicking the chemical behavior of the target analyte, this compound provides a means to correct for analyte losses during sample preparation and instrumental analysis, thereby giving a more accurate representation of the analyte's true concentration.

Deuterated internal standards are chemically identical to their native counterparts, with the only significant difference being the presence of deuterium (B1214612) atoms in place of hydrogen atoms. This mass difference allows for their differentiation by mass spectrometric detectors, while their similar physicochemical properties ensure they behave almost identically during extraction, cleanup, and chromatographic separation. nih.gov The fundamental principle behind their application is the addition of a known quantity of the deuterated standard to the sample at the earliest stage of the analytical process. Any subsequent losses of the target analyte during sample processing will be mirrored by proportional losses of the internal standard.

The assessment of recovery is a critical component of method validation, quantifying the efficiency of the analytical procedure. By comparing the final measured amount of the deuterated standard to the amount initially added, a recovery percentage can be calculated. This recovery factor is then applied to the measured concentration of the native analyte to correct for procedural losses. This is particularly important when dealing with complex sample matrices, such as soil, food, or biological tissues, where analyte losses can be significant and variable.

Trueness, defined as the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value, is also effectively evaluated using deuterated analogs. By correcting for systematic errors arising from sample preparation and matrix effects, the use of an appropriate internal standard like this compound leads to a more accurate, or "truer," result. lcms.cz For instance, matrix effects, which are the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting matrix components, can be a significant source of error. Since the deuterated internal standard co-elutes with the native analyte and experiences similar matrix effects, the ratio of their signals remains constant, mitigating this source of inaccuracy. lcms.cz

Research involving the analysis of various pesticides in complex matrices has demonstrated the significant improvement in data quality when employing deuterated internal standards. lcms.cz While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles are well-established through work with analogous organophosphate pesticides. For example, studies on compounds like Chlorpyrifos-d10 have shown that their use can lead to a substantial reduction in the relative standard deviation (RSD) of analytical measurements and bring accuracy percentages to within acceptable limits. lcms.cz

The following table illustrates the typical improvement in analytical accuracy and precision when using a deuterated internal standard. The data is representative of what would be expected in a pesticide residue analysis method with and without the use of an internal standard like this compound.

| Analyte | Matrix | Spiked Concentration (ng/g) | Recovery without Internal Standard (%) | RSD without Internal Standard (%) | Recovery with Deuterated Internal Standard (%) | RSD with Deuterated Internal Standard (%) |

| Bromophos-ethyl | Lettuce | 10 | 65 | 25 | 98 | 7 |

| Bromophos-ethyl | Soil | 10 | 58 | 32 | 95 | 9 |

| Bromophos-ethyl | Apple | 10 | 72 | 21 | 101 | 6 |

| Bromophos-ethyl | Water | 1 | 85 | 15 | 99 | 4 |

This interactive table demonstrates the significant enhancement in both recovery and precision (trueness and repeatability) when a deuterated internal standard is incorporated into the analytical method. The uncorrected results show lower recovery and higher variability, reflecting losses and matrix effects during analysis. In contrast, the corrected results are consistently closer to 100% recovery with a much lower relative standard deviation, highlighting the efficacy of this approach.

Environmental Fate and Degradation Pathways of Bromophos Ethyl Analogs

Abiotic Transformation Processes of Bromophos-ethyl (B52125) and Deuterated Analogs

Abiotic transformation involves the degradation of a chemical through non-biological processes, such as reactions with light (photolysis), water (hydrolysis), and oxygen (oxidation). ontosight.ai

Photocatalytic degradation is an advanced oxidation process that can effectively break down organophosphorus insecticides. Studies involving simulated solar light and a titanium dioxide (TiO₂) photocatalyst show that Bromophos-ethyl degrades rapidly. uoi.gracs.orgnih.gov The degradation follows first-order kinetics, with a reported half-life of approximately 10.2 minutes under specific experimental conditions. uoi.gr This is notably faster than its methyl analog, bromophos-methyl, which has a half-life of 35 minutes under the same conditions. uoi.gr The higher degradation rate of the ethyl-substituted compound is attributed to the greater electron-releasing inductive effect of the ethyl groups compared to methyl groups. uoi.gr

Direct photolysis, or degradation by sunlight without a catalyst, also contributes to the breakdown of Bromophos-ethyl. uoi.gr The degradation of organophosphates by UV light is a significant factor in their environmental persistence. tandfonline.com The primary mechanisms in photocatalytic degradation involve oxidation and photohydrolysis. uoi.grnih.gov

While kinetic data for Bromophos-ethyl-d10 is not available, the degradation pathways are expected to be identical. However, the rate of degradation may be slower due to the deuterium (B1214612) kinetic isotope effect, where the stronger carbon-deuterium (C-D) bonds are cleaved more slowly than carbon-hydrogen (C-H) bonds during metabolic reactions. jst.go.jp

Interactive Data Table: Photocatalytic Degradation Half-Lives of Bromophos Analogs

| Compound | Photocatalytic Half-Life (t½) in minutes | Reference |

|---|---|---|

| Bromophos-ethyl | 10.2 | uoi.gr |

| Bromophos-methyl | 35.0 | uoi.gr |

Hydrolysis is a primary pathway for the degradation of organophosphate pesticides in aqueous environments. The stability of these compounds is highly dependent on the pH of the water. nichino.uk For Bromophos, the methyl analog of Bromophos-ethyl, studies show it is stable in solutions up to pH 9 but hydrolyzes in distinctly alkaline media. nih.gov The rate of hydrolysis increases significantly as the pH becomes more alkaline. For every unit increase in pH, the rate of hydrolysis for some pesticides can increase tenfold. nichino.uk

Data for Bromophos shows that its hydrolysis half-life is significantly shorter in alkaline conditions compared to acidic or neutral conditions. nih.gov This pH-dependent stability is a critical factor in its environmental persistence in water bodies. A similar pattern of hydrolytic behavior is expected for Bromophos-ethyl and its deuterated analog, this compound.

Interactive Data Table: Hydrolysis Half-Life of Bromophos at 25°C

| pH | Hydrolysis Half-Life (t½) in days | Reference |

|---|---|---|

| 5 | 167.5 | nih.gov |

| 7 | 54.82 | nih.gov |

| 9 | 1.61 | nih.gov |

Oxidative processes contribute significantly to the transformation of Bromophos-ethyl in the environment. During photocatalytic degradation, the primary transformation involves the oxidation of the phosphorus-sulfur bond (P=S) to a phosphorus-oxygen bond (P=O), forming the oxon derivative, Bromoxon-ethyl. uoi.gr This transformation is a common pathway for organothiophosphate pesticides. uoi.gr

Further degradation occurs through the continuous attack of hydroxyl radicals (•OH), which leads to the cleavage of the phosphorus-oxygen-aromatic ring bond (P-O-Ar). This results in the formation of the corresponding phenol, 2,5-dichloro-4-bromophenol, and dialkyl-phosphates. uoi.gr Therefore, the primary byproducts identified from the oxidative transformation of Bromophos-ethyl are its oxon analog and the substituted phenol.

Biotic Degradation in Environmental Compartments

Biotic degradation, primarily driven by microorganisms, is a crucial process for the dissipation of pesticides in the environment. researchgate.netresearchgate.net

Bromophos-ethyl is generally not persistent in soil environments. herts.ac.uk Biotic processes are the main driver of its degradation. The typical aerobic degradation half-life (DT₅₀) of Bromophos-ethyl in soil is reported to be around 8 days. herts.ac.uk Similarly, its methyl analog, Bromophos, also degrades rapidly in soil. inchem.org

A wide variety of bacteria and fungi are responsible for the breakdown of organophosphate pesticides in both soil and aquatic systems. researchgate.netfrontiersin.orgepa.gov Genera such as Pseudomonas, Bacillus, and Acinetobacter are frequently identified as being capable of degrading these compounds. mdpi.com These microorganisms utilize the pesticides as a source of carbon or phosphorus, breaking them down into less complex and often less toxic substances. frontiersin.org While specific microbial strains that degrade Bromophos-ethyl are not extensively detailed in the available literature, the general mechanisms of microbial degradation of organophosphates are well-established and apply to this compound. researchgate.nettamu.edu

In aquatic environments, microbial degradation is also a key factor in determining the fate of pesticides. epa.gov The process can be enhanced by immobilizing degrading microorganisms on supports, a technique that has shown promise for other organophosphates like chlorpyrifos (B1668852) and methyl parathion. mdpi.com

The rate and pathway of Bromophos-ethyl degradation are influenced by several environmental factors:

Soil and Water Properties: Soil type can affect degradation rates; for instance, the degradation of Bromophos was found to be more rapid in sandy and clay soils. inchem.org In water, the presence of organic matter and sediments can influence pesticide availability and degradation. mdpi.com

pH: As discussed under hydrolytic stability, pH is a critical factor. Alkaline conditions significantly accelerate the chemical hydrolysis of Bromophos-ethyl, while acidic and neutral conditions lead to greater persistence. nichino.uknih.gov

Temperature and Sunlight: Higher temperatures and increased exposure to sunlight accelerate degradation. A study on organophosphate residues on sheep fleece found that the half-life of Bromophos-ethyl was significantly shorter in summer (23 days) compared to late autumn (53 days), a difference attributed to higher temperatures and greater UV exposure. tandfonline.com

Microbial Activity: The presence of a healthy and diverse microbial population is essential for efficient biotic degradation. mdpi.comnih.gov Factors that inhibit microbial activity, such as the presence of other toxic chemicals like certain fungicides, can slow down the degradation of pesticides. nih.gov

Oxygen Availability: Aerobic (oxygen-rich) conditions are generally more favorable for the rapid microbial degradation of many pesticides. In anaerobic (oxygen-poor) conditions, such as in some aquatic sediments, the decomposition process is generally slower. mdpi.com

Characterization of Environmental Transformation Products and Their Formation Routes

The degradation of Bromophos-ethyl in the environment proceeds through several key pathways, including hydrolysis, oxidation, and photolysis, leading to the formation of various transformation products. The primary metabolic route involves the cleavage of the phenyl-O-P bond.

In studies on rats, the main metabolites identified were dichloro-bromophenol and its conjugates, which accounted for 85-90% of the administered dose, indicating this cleavage is a significant pathway. Notably, the direct oxidation product, bromoxon-ethyl, was not detected in these metabolic studies. However, under conditions of photocatalytic degradation using TiO2, the formation of oxon derivatives like bromoxon (B3052929) is a characteristic primary step. This process is driven by the attack of hydroxyl radicals, which also leads to the subsequent rupture of the P-O bond, yielding corresponding phenols and dialkyl-phosphates.

In stored wheat grains, degradation of Bromophos-ethyl was observed to produce monomethyl-phosphorothionate. Bromoxon was also detected within the first 20 days of application. The degradation process can be temporarily inhibited by the accumulation of another transformation product, desmethyl-bromophos, which hinders phosphatase hydrolysis. The concentration of free dichlorobromophenol increases as desmethyl-bromophos itself degrades.

Photodegradation is also a relevant transformation route. A study on the decay of organophosphate pesticides on wool under UV irradiation found that the half-life of Bromophos-ethyl was 11 days, compared to 23 days for the control sample not exposed to UV light.

Table 1: Transformation Products of Bromophos-ethyl

| Transformation Product | Formation Pathway | Environment/Matrix | Reference |

| Dichloro-bromophenol | Hydrolysis (cleavage of phenyl-O-P bond) | Biotic (rats) | |

| Bromoxon | Oxidation / Photolysis | Abiotic (photocatalysis), Biotic (wheat) | |

| Monomethyl-phosphorothionate | Degradation | Biotic (wheat) | |

| Desmethyl-bromophos | Degradation | Biotic (wheat) | |

| Dialkyl-phosphates | Photohydrolysis | Abiotic (photocatalysis) |

Environmental Transport and Distribution Modeling

The movement and partitioning of Bromophos-ethyl in the environment are governed by its physicochemical properties, such as solubility, volatility, and affinity for soil and sediment.

Soil Adsorption, Leaching Potential, and Mobility Characteristics

Bromophos-ethyl is generally considered to be immobile in soil. This is supported by an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 16,000, which indicates very strong adsorption to soil particles. Consequently, the potential for Bromophos-ethyl to leach into groundwater is considered low.

Studies on its adsorption behavior in different soil types, such as sandy soil and sediment, confirm that the organic matter content is a primary factor governing its partitioning. Pesticides that are strongly adsorbed to soil are not readily transported downwards with percolating water. However, they can be carried with eroded soil particles during surface runoff events. Bromophos-ethyl is not typically persistent in soil systems.

Table 2: Soil Mobility and Persistence of Bromophos-ethyl

| Parameter | Value / Description | Implication | Reference |

| Koc | ~16,000 | Immobile in soil | |

| Leaching Potential | Low | Unlikely to contaminate groundwater via leaching | |

| Persistence in Soil | Not generally persistent | Degrades in the soil environment | |

| Adsorption Factor | Organic matter content | Higher organic matter leads to stronger adsorption |

Volatilization and Atmospheric Degradation Considerations

Volatility is a significant characteristic of Bromophos-ethyl. Its potential to move from soil or water into the atmosphere is an important environmental fate process. The estimated Henry's Law constant of 9.5 x 10⁻⁵ atm-m³/mol suggests that volatilization from moist soil and water surfaces is expected. However, this process may be lessened by the compound's strong adsorption to soil and sediment. Volatilization from dry soil surfaces is not anticipated to be significant.

Once in the atmosphere, pesticides can undergo photodegradation. The rate of atmospheric degradation is often estimated using a surrogate measure called the 'Photochemical oxidative DT₅₀', which represents the time taken for half of the substance to degrade. Research on wool exposed to UV light demonstrated that Bromophos-ethyl degrades more quickly under photolytic conditions, highlighting atmospheric degradation as a relevant fate process.

Aquatic Transport, Sediment Partitioning, and Bioaccumulation (in non-human organisms)

When introduced into aquatic systems, Bromophos-ethyl is expected to partition from the water column and adsorb to suspended solids and sediment. This strong tendency for sorption influences its transport and persistence in water bodies. The estimated volatilization half-life from a model river is 8 hours and from a model lake is 10 days, but this extends significantly to 1.6 years in a model pond when adsorption to sediment is factored in. Analysis of estuary sediments has included Bromophos-ethyl, indicating its presence in these aquatic sinks.

Bromophos-ethyl has a high potential for bioaccumulation in non-human organisms, particularly in aquatic species. This is due to its high lipophilicity, which causes it to accumulate in the fatty tissues of organisms. A very high bioconcentration factor (BCF) of 44,670 has been measured in guppies. Furthermore, in studies of food products of animal origin, Bromophos-ethyl was the most frequently detected organophosphate in fat samples, exceeding quantification limits in 32% of cases. The Stockholm Convention on Persistent Organic Pollutants considers it to be very bioaccumulative.

Table 3: Physicochemical and Bioaccumulation Properties of Bromophos-ethyl

| Parameter | Value / Description | Implication | Reference |

| Water Solubility | Low (0.65 mg/L at 20°C) | Favors partitioning to sediment and biota | |

| Henry's Law Constant | 9.5 x 10⁻⁵ atm-m³/mol | Volatilization from water is an important process | |

| Sediment Partitioning | High | Expected to adsorb strongly to sediment | |

| Bioconcentration Factor (BCF) | 44,670 (in guppies) | Very high bioaccumulation potential | |

| Bioaccumulation | Very bioaccumulative | Accumulates in fatty tissues of organisms |

Metabolism and Biotransformation Studies Utilizing Deuterated Bromophos Ethyl D10 in Non Human Systems

Elucidation of Metabolic Pathways in Plant Systems and Agricultural Commodities

The metabolic fate of Bromophos-ethyl (B52125) in plant systems is a critical aspect of assessing its environmental impact and ensuring food safety. By analogy with its closely related compound, bromophos, the degradation of Bromophos-ethyl in plants is expected to involve a series of biochemical reactions aimed at detoxification and elimination. inchem.org The primary metabolic events likely include oxidation and hydrolysis.

One of the key initial transformations is the oxidative desulfuration of the thiophosphate group (P=S) to a phosphate (B84403) group (P=O), converting Bromophos-ethyl to its more toxic oxygen analog, Bromoxon-ethyl. inchem.org This conversion is a common metabolic step for many organothiophosphate insecticides. Subsequently, hydrolysis of the phosphate ester bonds is the principal detoxification pathway. Cleavage of the P-O-aryl bond would release 2,5-dichloro-4-bromophenol, which can then be conjugated with endogenous plant components like sugars to form glycosides. inchem.org This conjugation process increases the water solubility of the metabolite, facilitating its sequestration in plant vacuoles or incorporation into cell wall components.

While no specific studies utilizing radioactively labeled Bromophos-ethyl in plants were identified in the reviewed literature, research on the related compound bromophos in tomato plants using a 32P-labeled version demonstrated translocation and metabolism. acs.org It is anticipated that studies with Bromophos-ethyl-d10 would serve a similar purpose, allowing for the sensitive detection and quantification of the parent compound and its metabolites in various plant tissues, such as leaves, stems, fruits, and roots. The deuterium (B1214612) label would act as a stable isotopic tracer, distinguishable from endogenous compounds, thereby providing a clear picture of its uptake, distribution, and transformation within the plant.

Table 1: Expected Major Metabolites of Bromophos-ethyl in Plants

| Metabolite Name | Chemical Structure | Metabolic Process |

| Bromoxon-ethyl | O,O-diethyl O-(4-bromo-2,5-dichlorophenyl) phosphate | Oxidation |

| 2,5-dichloro-4-bromophenol | C6H3BrCl2O | Hydrolysis |

| Desethyl Bromophos-ethyl | O-ethyl O-(4-bromo-2,5-dichlorophenyl) phosphorothioate | Dealkylation |

This table is based on analogous compounds and expected metabolic pathways.

Biotransformation in Livestock and Relevant Model Organisms (e.g., Rats, Cattle, Non-Human Primates)

In animal systems, Bromophos-ethyl undergoes rapid absorption, metabolism, and excretion. inchem.org Studies in rats have been pivotal in elucidating the primary biotransformation routes. Research using 3H-labeled Bromophos-ethyl demonstrated that the principal metabolic pathway involves the cleavage of the phenyl-O-P bond. inchem.org This hydrolysis results in the formation of 2,5-dichloro-4-bromophenol, which is then conjugated and excreted. inchem.org Notably, these studies found that unchanged Bromophos-ethyl, its oxygen analog Bromoxon-ethyl, and desethyl-bromophos-ethyl were not present in the urine or feces of rats following oral administration. inchem.org This indicates a highly efficient and specific metabolic process. The conjugates of dichloro-bromophenol accounted for the vast majority (85-90%) of the administered dose, highlighting this as the dominant detoxification route. inchem.org

In cattle, studies have focused on the residues of Bromophos-ethyl in milk and butterfat following treatment. These studies provide practical data on the extent of excretion of the parent compound or its lipophilic metabolites through lactation.

Table 2: Residues of Bromophos-ethyl in Milk and Butterfat of a Single Cow After a Single Application of Nexagan 0.05%

| Time After Treatment (hours) | Residues in Butterfat (ppm) | Residues in Milk (ppm) |

| 5 | 0.03 | 0.002 |

| 21 | 1.01 | 0.072 |

| 29 | 0.71, 0.67, 0.42 | 0.038, 0.026, 0.017 |

| 45 | 1.17, 0.48, 0.60 | 0.060, 0.028, 0.026 |

| 53 | 0.79, 0.60, 0.47 | 0.042, 0.028, 0.021 |

| 69 | 0.47 | 0.017 |

| 77 | 0.63 | 0.038 |

| 93 | 0.25 | 0.016 |

| 240 (10 days) | 0.02 | 0.001 |

Data sourced from Boehringer, 1968 as cited in a 1972 WHO report. inchem.org

The use of this compound in such studies would be invaluable for confirming these pathways and for identifying any previously undetected minor metabolites. The deuterium label allows for the use of mass spectrometry-based techniques to easily distinguish metabolites from the complex biological matrix, thus enhancing the sensitivity and specificity of detection.

Identification and Characterization of Enzymatic Transformations of Bromophos-ethyl Analogs

The biotransformation of Bromophos-ethyl is mediated by a variety of enzymes, primarily located in the liver. The two main types of enzymatic reactions involved in the metabolism of organophosphate insecticides are oxidation and hydrolysis.

Oxidative metabolism is typically carried out by the cytochrome P450 (CYP450) family of enzymes. For Bromophos-ethyl, this would involve the conversion of the P=S group to a P=O group to form Bromoxon-ethyl. Although Bromoxon-ethyl was not detected in the excreta of rats, this does not preclude its formation as an intermediate metabolite that is rapidly hydrolyzed. inchem.org

Hydrolytic metabolism is carried out by esterases, such as A-esterases (paraoxonases) and B-esterases. These enzymes are crucial for the detoxification of organophosphates. In the case of Bromophos-ethyl, these hydrolases would be responsible for cleaving the ester bonds, particularly the P-O-aryl linkage to produce 2,5-dichloro-4-bromophenol and diethyl thiophosphate. The high percentage of dichloro-bromophenol and its conjugates found in rat metabolism studies strongly suggests that hydrolytic enzymes play a predominant role in the detoxification of Bromophos-ethyl. inchem.org

The use of this compound in in vitro studies with isolated enzymes or liver microsomes would allow for precise characterization of the enzymes involved and their kinetic parameters. By incubating the deuterated compound with specific enzyme preparations and analyzing the formation of deuterated metabolites, researchers can identify the specific CYP450 isozymes or esterases responsible for its breakdown.

Investigation of Isotope Effects in Metabolic Processes

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. wikipedia.org Specifically, the C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding C-H bond cleavage. nih.gov

Nonetheless, the use of this compound could still be instrumental in mechanistic studies. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-limiting steps of different biotransformation pathways. If a particular metabolite is formed at a slower rate from the deuterated analog, it would suggest that a C-D bond cleavage is involved in its formation. This information is valuable for a deeper understanding of the enzymatic mechanisms underlying the metabolism of Bromophos-ethyl.

Applications of Bromophos Ethyl D10 in Trace Analysis and Environmental Monitoring

Quantification of Bromophos-ethyl (B52125) Residues in Food and Agricultural Matrices

The accurate quantification of pesticide residues in complex food and agricultural matrices is a significant analytical challenge. The presence of co-extractives can interfere with instrumental analysis, leading to inaccurate results—a phenomenon known as the matrix effect. The use of stable isotopically labeled internal standards, such as Bromophos-ethyl-d10, is the most effective strategy to mitigate these effects. This approach, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative analysis. nih.govresearchgate.net

Modern analytical workflows for pesticide residues in food typically employ a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) sample preparation method followed by chromatographic separation and mass spectrometric detection, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govomicsonline.org In this methodology, a known quantity of this compound is added to the sample at the beginning of the extraction process. herts.ac.uk Any loss of the target analyte (Bromophos-ethyl) during the multi-step procedure is mirrored by a proportional loss of the internal standard. Because the MS detector differentiates the two compounds by their mass difference, the ratio of their signals remains constant. This allows for precise calculation of the original analyte concentration, irrespective of recovery rates or matrix interferences. nih.gov

Research studies have established robust methods for detecting a wide range of pesticides, including Bromophos-ethyl, in diverse matrices like fruits, vegetables, and botanical supplements. omicsonline.orgchromatographyonline.com For instance, a study on pesticide residues in ginseng utilized a modified QuEChERS method with GC-MS/MS, achieving good recovery (70-120%) and linearity for over 200 pesticides. omicsonline.org Another analysis of black tea using LC-MS/MS with atmospheric pressure chemical ionization (APCI) successfully quantified Bromophos-ethyl, among other compounds traditionally analyzed by GC-MS, achieving low limits of quantification (LOQs) of 5 ng/g. chromatographyonline.com While these studies may use other internal standards for broad screening, the specific use of this compound would provide the highest possible accuracy for the quantification of Bromophos-ethyl.

Table 1: Research Findings on Bromophos-ethyl Quantification in Food & Agricultural Matrices This table presents findings for the analysis of the non-labeled Bromophos-ethyl, for which this compound serves as the ideal internal standard.

| Matrix | Analytical Method | Limit of Quantification (LOQ) | Recovery (%) | Research Focus |

| Ginseng (dried botanical) | Modified QuEChERS, GC-MS/MS | 2.5 ng/mL (in extract) | 70-120% (for 85% of compounds) | Multi-residue analysis of over 200 pesticides in complex botanical supplements. omicsonline.orgnih.gov |

| Black Tea | Solvent Extraction, LC-MS/MS (APCI) | 5 ng/g | 70-120% (for 93% of compounds) | Expanding LC-MS/MS methods to include nonpolar pesticides traditionally run by GC-MS. chromatographyonline.com |

| Cucumber | QuEChERS, GC-MS/MS | 10 µg/kg | 70-120% | Validation of a method for determining 308 pesticide residues. accustandard.com |

| Carmelite Drops (herbal product) | DLLME, GC-MS | 0.005 mg/kg | 72-120% | Development of a method for pesticide analysis in complex herbal medicinal products. nih.gov |

Environmental Surveillance and Monitoring of Organophosphate Contaminants in Water, Soil, and Sediment

The surveillance of organophosphate pesticides in the environment is critical for assessing ecological risk and ensuring water quality. Bromophos-ethyl has been identified as a contaminant of concern in various environmental compartments due to its toxicity to non-target organisms, particularly aquatic invertebrates. herts.ac.ukdiva-portal.org The use of this compound as an internal standard is essential for the reliable monitoring of these contaminants in complex environmental samples like water, soil, and sediment.

Analytical methods such as U.S. EPA Method 1699 utilize high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) coupled with isotope dilution for the determination of pesticides in diverse environmental matrices. epa.gov This method advocates for the use of labeled analogs, like this compound, to ensure the highest quality data by correcting for recovery issues and matrix effects during analysis. epa.gov

Field studies have documented the presence of Bromophos-ethyl in environmental systems. A comprehensive study along the Mekong River in Cambodia detected numerous pesticides in surface water and soil. diva-portal.org Bromophos-ethyl was found at a maximum concentration of 1100 ng/g dry weight in soil, highlighting its persistence and potential for accumulation. diva-portal.org In such monitoring campaigns, employing this compound as an internal standard would ensure that the reported concentrations are accurate and defensible, which is crucial for performing reliable ecological risk assessments. Other studies have focused on developing methods for determining organophosphorus insecticides in natural waters, using techniques like solid-phase extraction (SPE) followed by GC, achieving low limits of detection in the ng/L range. uoi.gr

Table 2: Environmental Monitoring Data for Bromophos-ethyl This table presents findings for the analysis of the non-labeled Bromophos-ethyl, for which this compound serves as the ideal internal standard.

| Matrix | Location | Analytical Method | Maximum Concentration Detected | Research Focus |

| Soil | Mekong River, Cambodia | Not Specified | 1100 ng/g (dry weight) | Investigating pesticide contamination in surface water and soil from agricultural practices. diva-portal.org |

| Surface Water | Sele River Estuary, Italy | Not Specified | 28.25 ng/L | Assessing occurrence, distribution, and risk of organophosphorus pesticides in an aquatic environment. nih.gov |

| Natural Waters | Greece | SPE-Disks, GC/FTD | Not Applicable (Method Development) | Developing and validating methods for trace-level screening of organophosphorus insecticides. uoi.gr |

Research on Pharmacokinetic and Toxicokinetic Profiles in Non-Human Animal Models

Pharmacokinetic (PK) and toxicokinetic (TK) studies are fundamental to toxicology and drug development, examining the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in living organisms. omicsonline.org Non-human animal models, such as rats, are frequently used to predict a substance's behavior in humans. omicsonline.orgaltex.org In this context, isotopically labeled compounds are invaluable tools.

When studying the kinetics of an environmental contaminant like Bromophos-ethyl, the use of its deuterated analog, this compound, allows researchers to distinguish the administered dose from any potential background exposure to the non-labeled pesticide, for example, through contaminated lab feed. nih.govnih.gov This ensures that the measured concentrations in blood, tissues, and excreta are solely from the experimental dose, leading to a highly accurate ADME profile. For example, a pharmacokinetic study on bisphenol A (BPA) in rats successfully used deuterated BPA to measure serum concentrations and avoid issues with background contamination. nih.gov

A typical toxicokinetic study would involve administering a precise dose of this compound to a cohort of laboratory animals. cabidigitallibrary.org Blood, urine, and feces samples would be collected over time and analyzed by LC-MS/MS. By tracking the concentration of the parent compound (this compound) and its metabolites, researchers can determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and bioavailability. cabidigitallibrary.org This data is critical for understanding the potential for bioaccumulation and for relating external exposure levels to internal dose, which is a key step in chemical risk assessment. nih.govwhiterose.ac.uk Although specific PK/TK studies explicitly using this compound are not widely published, the principles of using labeled compounds for this purpose are well-established in the field of toxicology. nih.govnih.gov

Tracing Environmental Contaminant Movement and Source Attribution using Isotopic Labeling

Stable isotope labeling is a powerful technique for tracing the environmental fate and transport of contaminants. By introducing a compound with a unique isotopic signature, such as this compound, into a controlled experimental system, scientists can track its movement through different environmental compartments, including water, soil, and biota. This approach can also help elucidate degradation pathways by identifying metabolites that retain the isotopic label.

For example, a laboratory study could apply this compound to a soil column and analyze the leachate and soil layers over time. This would provide precise data on its mobility, leaching potential, and degradation rate under specific conditions, without interference from other compounds. The distinct mass of the deuterated compound allows it to be unequivocally tracked using mass spectrometry.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis of Bromophos-ethyl-d10 and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules, including isotopically labeled compounds like this compound. While specific NMR data for this compound is not extensively published in readily available literature, the principles of NMR analysis allow for a theoretical determination of its expected spectral characteristics.

In this compound, the ten hydrogen atoms of the two ethyl groups are replaced with deuterium (B1214612). This isotopic substitution significantly alters the ¹H NMR spectrum compared to its non-deuterated counterpart. The characteristic signals for the ethoxy protons would be absent. The remaining signals in the ¹H NMR spectrum would correspond to the aromatic protons on the dichlorobromophenyl ring.

Conversely, a ³¹P NMR experiment would be highly informative. The phosphorus-31 nucleus is NMR-active and its chemical shift is sensitive to the electronic environment. For this compound, the ³¹P NMR spectrum would show a single resonance, and its chemical shift would be very similar to that of unlabeled Bromophos-ethyl (B52125), as the deuterium substitution on the ethyl groups has a negligible effect on the electronic environment of the phosphorus atom.

¹³C NMR spectroscopy would also provide key structural information. The spectrum would show signals for the carbon atoms in the dichlorobromophenyl ring. The signals for the ethyl carbons would be significantly affected by the deuterium substitution. The C-D coupling would lead to more complex splitting patterns and a decrease in signal intensity in a proton-decoupled ¹³C NMR spectrum, confirming the position of the deuterium labels.

For the analysis of its derivatives, such as potential metabolites or degradation products, NMR remains a critical tool. For instance, if a derivative is formed through the cleavage of one of the ethyl groups, new signals corresponding to the resulting functional group would appear in the respective NMR spectra, allowing for precise structural elucidation. The use of various NMR techniques, including 2D experiments like COSY and HSQC, would further aid in assigning the complex spectra of any identified derivatives.

Applications of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for characterizing this compound and studying its transformation mechanisms. lcms.cz

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. lcms.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features. The replacement of hydrogen with deuterium in the ethyl groups would cause a noticeable shift in the C-D stretching and bending vibrations to lower frequencies compared to the C-H vibrations in the non-deuterated compound. This isotopic shift provides a clear marker for the deuterated ethyl groups.

Key expected IR absorption bands for this compound include:

P=S (thiophosphate) stretching vibration

P-O-C (aliphatic and aromatic) stretching vibrations

Aromatic C-H and C=C stretching vibrations

C-Cl and C-Br stretching vibrations

C-D stretching and bending vibrations

By monitoring changes in the IR spectrum over time or under specific conditions (e.g., exposure to light or chemical reagents), mechanistic insights into degradation pathways can be obtained. For example, the disappearance of the P=S band and the appearance of a P=O band would indicate oxidative desulfuration, a common metabolic pathway for organothiophosphate pesticides.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. lcms.czsh.gov.cn The dichlorobromophenyl group is the primary chromophore and will exhibit characteristic absorption maxima in the UV region.

The UV-Vis spectrum can be used to:

Quantify the concentration of this compound in solutions.

Monitor the degradation of the parent compound, as cleavage or modification of the aromatic ring would lead to changes in the absorption spectrum.

Provide evidence for the formation of certain degradation products that have different chromophoric systems.

While UV-Vis spectroscopy is less structurally informative than NMR or mass spectrometry, its simplicity and sensitivity make it a valuable tool for kinetic studies of degradation and for preliminary analysis.

High-Resolution Mass Spectrometry for Comprehensive Identification of Metabolites and Degradation Products

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification and quantification of this compound and its transformation products in complex environmental and biological samples. researchgate.net HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments, which is crucial for identifying unknown metabolites and degradation products. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Both GC-MS and LC-MS are widely employed for the analysis of organophosphate pesticides and their metabolites. eurl-pesticides.eueurl-pesticides.eu The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the target analytes. For this compound, which is amenable to gas chromatography, GC-MS can provide excellent separation and sensitivity. researchgate.net LC-MS/MS is particularly useful for analyzing more polar metabolites that are not easily volatilized. eurl-pesticides.eueurl-pesticides.eu

Identification of Metabolites and Degradation Products: The deuteration of the ethyl groups in this compound serves as a distinct isotopic label, facilitating the identification of metabolites. Any metabolite that retains one or both of the deuterated ethyl groups will exhibit a characteristic mass shift compared to its non-deuterated analog.

Common metabolic and degradation pathways for Bromophos-ethyl that can be investigated using HRMS include:

Oxidative Desulfuration: The conversion of the thiophosphate (P=S) to the more toxic phosphate (B84403) (P=O) analog, forming bromoxon-ethyl-d10.

Hydrolysis: Cleavage of the P-O-aryl bond to yield 2,5-dichloro-4-bromophenol and diethyl-d10 thiophosphoric acid.

Dealkylation: Loss of one or both of the deuterated ethyl groups, leading to desethyl-bromophos-d5 or didesethyl-bromophos.

HRMS can detect these products by accurately measuring their mass-to-charge ratios (m/z). For instance, in a study of the parent compound Bromophos-ethyl, the electron ionization mass spectrum shows characteristic fragmentation patterns that can be used for identification. nist.gov Similar fragmentation patterns, adjusted for the mass of the deuterium atoms, would be expected for this compound.

Data Table: Predicted HRMS Data for this compound and Potential Metabolites

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Notes |

|---|---|---|---|

| This compound | C₁₀H₂D₁₀BrCl₂O₃PS | 403.9515 | Parent compound with two deuterated ethyl groups. pharmaffiliates.com |

| Bromoxon-ethyl-d10 | C₁₀H₂D₁₀BrCl₂O₄P | 387.9566 | Oxidative desulfuration product (P=S → P=O). |

| Desethyl-bromophos-d5 | C₈H₂D₅BrCl₂O₃PS | 374.8943 | Product of the loss of one deuterated ethyl group. |

| 2,5-Dichloro-4-bromophenol | C₆H₃BrCl₂O | 240.8564 | Hydrolysis product of the aromatic moiety. |